3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring a benzyloxy-substituted thiophene ring at position 3, a methyl group at position 4, and a methylsulfanyl group at position 4. The triazole core is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . Structural analogs of this compound are often synthesized via nucleophilic substitution or cyclization reactions, as seen in similar triazole derivatives .
Properties
IUPAC Name |
4-methyl-3-methylsulfanyl-5-(3-phenylmethoxythiophen-2-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-18-14(16-17-15(18)20-2)13-12(8-9-21-13)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYSZSPQYOIVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(C=CS2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzyloxy and thienyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, thiophene derivatives, and benzyl chloride under specific reaction conditions like refluxing in solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The thienyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated or nitrated thienyl derivatives.
Scientific Research Applications
3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and thienyl groups may facilitate binding to specific sites, while the triazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The target compound’s predicted logP (~3.3) aligns with analogs like 3-[(2-fluorobenzyl)sulfanyl] derivatives (logP = 3.34), indicating moderate membrane permeability .
- Steric Effects : Bulkier substituents (e.g., cinnamylthio in ) increase logP but may reduce solubility, highlighting a trade-off in drug design .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: QSAR models () indicate that higher ΣQ (total charge) and lower ΔE1 (HOMO-LUMO gap) correlate with enhanced antibacterial activity.
- Sulfanyl Group Role : While methylsulfanyl in D0 () is inactive, its combination with electron-rich aromatic systems (e.g., thiophene in the target compound) may restore activity via π-π stacking or hydrogen bonding .
Biological Activity
The compound 3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of triazole derivatives typically involves the reaction of hydrazines with isothiocyanates or other electrophiles. The specific compound can be synthesized through various methods that yield high purity and yield. The chemical structure can be represented as follows:
Antioxidant Activity
Recent studies have shown that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from triazoles have been tested using DPPH and ABTS assays to evaluate their ability to scavenge free radicals. The antioxidant potential is crucial for preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial efficacy of 1,2,4-triazole derivatives has been extensively documented. Various studies have demonstrated that these compounds possess broad-spectrum antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds similar to the one discussed have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate their potency against pathogens like E. coli and Staphylococcus aureus.
- Antifungal Activity : Triazole derivatives are particularly noted for their antifungal properties, often outperforming traditional antifungal agents in certain assays.
Anticancer Activity
Triazole compounds have also been explored for their anticancer properties. Research indicates that they may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of cancer cell proliferation.
The biological activities of triazole derivatives are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly in pathways related to fungal sterol biosynthesis.
- Receptor Modulation : Some compounds interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli with an MIC value of 0.5 µg/mL. |
| Study 2 | Showed antioxidant activity comparable to ascorbic acid with an IC50 value of 0.397 µM in ABTS assay. |
| Study 3 | Reported anticancer effects through induction of apoptosis in MCF-7 breast cancer cells. |
Q & A
Basic: What are the optimal microwave-assisted synthesis conditions for this compound?
Answer:
Microwave synthesis offers rapid and efficient routes. For derivatives of 1,2,4-triazole, optimal conditions include:
- Temperature : 165°C
- Pressure : 12.2 bar
- Reaction Time : 45 minutes (confirmed via gas chromatography–mass spectrometry (GC-MS) monitoring) .
- Solvent : Ethanol or isopropanol, depending on substituent solubility.
Yield optimization requires stepwise temperature ramping to avoid side reactions, particularly for thiophene-containing intermediates .
Basic: What spectroscopic and chromatographic methods are used for structural characterization?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1,200 cm⁻¹, NH stretches at ~3,300 cm⁻¹) .
- NMR : and NMR confirm regiochemistry (e.g., thiophene protons at δ 6.8–7.2 ppm, methylsulfanyl at δ 2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H] at m/z 330.1 for a related triazole) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can computational methods resolve discrepancies in experimental NMR data?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts and chemical shifts within 0.3 ppm deviation from experimental values. For example:
- Thiophene ring protons show anisotropic shielding due to electron-withdrawing benzyloxy groups.
- Torsional angles (e.g., 67.5° between triazole and benzene rings) influence coupling constants .
Software: Gaussian 16 or ORCA for calculations; MestReNova for spectral simulation .
Advanced: What computational strategies predict biological activity?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., cytochrome P450, kinases).
- HOMO-LUMO Analysis : Triazole derivatives with ΔE < 4 eV show enhanced electron transport, correlating with antimicrobial activity .
- ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP ~3.2, moderate blood-brain barrier permeability) .
Basic: What purification techniques maximize yield and purity?
Answer:
- Recrystallization : Methanol/water (7:3) for triazole-thione derivatives (melting point: 475–477 K) .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for thiophene-containing analogs .
- GC-MS Monitoring : Ensures reaction completion (retention time ~8.2 min for unreacted intermediates) .
Advanced: How to analyze reaction mechanisms in multi-step syntheses?
Answer:
- Kinetic Studies : Pseudo-first-order rate constants derived from time-dependent GC-MS data (e.g., activation energy ~45 kJ/mol for thioether formation) .
- Isotopic Labeling : -labeled intermediates track cyclization steps in 1,3,4-oxadiazole-to-triazole conversions .
- DFT Transition States : Identify rate-determining steps (e.g., nucleophilic substitution at the thiophene ring) .
Advanced: How do structural modifications impact biological activity?
Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO) enhance antibacterial activity (MIC ~8 µg/mL against S. aureus).
- Thiole-Thione Tautomerism : Thione forms show higher antifungal activity due to hydrogen bonding with fungal enzymes .
- Mannich Bases : N-methylpiperazine derivatives exhibit improved solubility and CNS penetration .
Basic: How to confirm reaction completion and intermediate stability?
Answer:
- TLC Monitoring : Hexane/ethyl acetate (3:1) with UV detection at 254 nm .
- Stability Studies : Accelerated degradation (40°C/75% RH) over 14 days; HPLC tracks decomposition (e.g., <5% degradation) .
Advanced: What are the challenges in X-ray crystallography for this compound?
Answer:
- Twinned Crystals : SHELXL refinement with TWIN/BASF commands resolves overlapping reflections .
- Hydrogen Bonding : N–H···S and O–H···N interactions stabilize supramolecular frameworks (e.g., P2/c space group) .
- Disorder Modeling : PART instructions in SHELX handle disordered benzyloxy groups .
Advanced: How to design pharmacokinetic studies for triazole derivatives?
Answer:
- In Vitro Metabolism : Liver microsomes (human/rat) with LC-MS/MS identify phase I metabolites (e.g., sulfoxide formation) .
- Plasma Protein Binding : Equilibrium dialysis (≥90% binding for methylsulfanyl derivatives) .
- In Silico PK/PD Modeling : PK-Sim or GastroPlus simulates dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
